N-benzylstearamide

Übersicht

Beschreibung

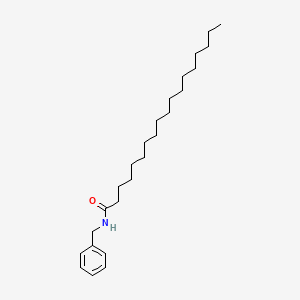

N-Benzylstearamid: ist ein Fettsäureamid, das aus Stearinsäure und Benzylamin gewonnen wird. Es handelt sich um einen weißen Feststoff mit einem schwachen, charakteristischen Geruch, der für seine Anwendungen in verschiedenen industriellen und wissenschaftlichen Bereichen bekannt ist. Die Summenformel der Verbindung lautet C₂₅H₄₃NO, und sie hat ein Molekulargewicht von 373,61 g/mol .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: N-Benzylstearamid kann durch eine lösungsmittelfreie direkte Amidierungsreaktion synthetisiert werden. Dabei wird Stearinsäure mit Benzylamin bei 140 °C 24 Stunden lang unter metall- und katalysefreien Bedingungen umgesetzt . Die Reaktion wird an Luft ohne besondere Behandlung oder Aktivierung durchgeführt, was sie zu einer praktikablen und effizienten Methode macht.

Industrielle Produktionsverfahren: In industriellen Umgebungen wird N-Benzylstearamid in der Regel durch ähnliche Amidierungsreaktionen, jedoch im größeren Maßstab, hergestellt. Das Verfahren kann den Einsatz von kontinuierlichen Reaktoren umfassen, um eine konstante Produktqualität und Ausbeute zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um die Effizienz zu maximieren und den Abfall zu minimieren.

Analyse Chemischer Reaktionen

Reaktionstypen: N-Benzylstearamid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können N-Benzylstearamid in seine reduzierte Form umwandeln.

Substitution: Die Benzylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Verschiedene Nukleophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.

Hauptprodukte, die gebildet werden:

Oxidation: Oxidierte Derivate von N-Benzylstearamid.

Reduktion: Reduzierte Formen der Verbindung.

Substitution: Substituierte Derivate mit unterschiedlichen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

N-Benzylstearamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Reagenz in der organischen Synthese und als Modellverbindung für die Untersuchung von Fettsäureamiden verwendet.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Modulation des Endocannabinoidsystems.

Industrie: Wird als Feststoffschmierstoff in der Kunststoffverarbeitung, bei Gummiprodukten und in der Textilherstellung eingesetzt. Es dient auch als Tensid und Dispergiermittel in Emulsions- und Dispersionsprozessen.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

N-benzylstearamide can be synthesized through the direct amidation of stearic acid with benzylamine. This process typically involves heating the reactants under solvent-free conditions, yielding the amide in moderate yields. The synthesis can be optimized by controlling reaction parameters such as temperature and time. Characterization techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are crucial for confirming the structure of the synthesized compound.

Key Characterization Techniques:

- IR Spectroscopy: Identifies functional groups by measuring absorption at specific wavelengths.

- NMR Spectroscopy: Provides detailed information about the molecular structure through chemical shifts.

- Mass Spectrometry: Determines the molecular weight and structural information.

Medicinal Chemistry Applications

This compound has shown promising potential as a pharmacological agent, particularly in the context of cannabinoid receptor research. It is structurally similar to anandamide, an endogenous cannabinoid that plays a critical role in various physiological processes.

Potential Therapeutic Uses:

- Pain Management: Due to its interaction with cannabinoid receptors, it may serve as a candidate for pain relief therapies.

- Anti-inflammatory Properties: Research indicates that this compound may exhibit anti-inflammatory effects, making it a target for further investigation in inflammatory disease treatments.

- Neuroprotective Effects: Its ability to modulate endocannabinoid signaling suggests potential neuroprotective applications.

Inhibition Studies

Recent studies have focused on the inhibition of fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids. This compound has been evaluated for its efficacy in inhibiting FAAH activity, which could enhance the effects of endogenous cannabinoids.

Inhibition Mechanism:

- The compound binds to FAAH, preventing it from hydrolyzing anandamide and other fatty acid amides.

- This results in increased levels of these compounds in the body, potentially amplifying their therapeutic effects.

Case Study 1: FAAH Inhibition

In a pre-incubation study, this compound demonstrated significant inhibition of FAAH activity. The study quantified percent inhibition and established a dose-response relationship. Results indicated that higher concentrations of this compound led to increased FAAH inhibition, supporting its potential use as a therapeutic agent in pain management and inflammation control .

Case Study 2: Structure-Activity Relationship (SAR)

A series of derivatives based on this compound were synthesized to explore their pharmacological properties. The SAR studies revealed that modifications to the benzyl moiety significantly impacted biological activity. Some derivatives exhibited enhanced potency against FAAH compared to the parent compound, indicating that structural variations can lead to improved therapeutic profiles.

Wirkmechanismus

N-Benzylstearamid übt seine Wirkungen hauptsächlich durch die Hemmung der Fettsäureamidhydrolase (FAAH) aus. Durch die Hemmung dieses Enzyms verhindert N-Benzylstearamid den Abbau von Endocannabinoiden, was zu erhöhten Spiegeln dieser Signalmoleküle im Nervensystem führt . Dieser Mechanismus wird angenommen, zu seinen neuroprotektiven und modulatorischen Wirkungen auf das Endocannabinoidsystem beizutragen.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- N-Benzyloleamid

- N-Benzyloctadeca-9Z,12Z-dienamid

- N-Benzyloctadeca-9Z,12Z,15Z-trienamid

Vergleich: N-Benzylstearamid ist unter diesen Verbindungen einzigartig aufgrund seiner spezifischen Fettsäurekettenlänge und Sättigung. Während N-Benzyloctadeca-9Z,12Z-dienamid und N-Benzyloctadeca-9Z,12Z,15Z-trienamid ungesättigte Fettsäureketten haben, hat N-Benzylstearamid einen vollständig gesättigten Stearinsäureanteil . Dieser strukturelle Unterschied beeinflusst seine inhibitorische Aktivität auf FAAH und seine biologischen Wirkungen insgesamt.

Biologische Aktivität

N-benzylstearamide, a member of the macamide family, has garnered attention due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is an amide derivative characterized by a long hydrophobic stearic acid chain (C18) and a benzyl group. This unique structure contributes to its amphipathic nature, influencing its interaction with biological membranes and receptors.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

One of the primary mechanisms through which this compound exerts its biological effects is via the inhibition of fatty acid amide hydrolase (FAAH). FAAH is an enzyme responsible for the degradation of endocannabinoids, such as anandamide. By inhibiting FAAH, this compound increases the levels of these endocannabinoids, which can have various physiological effects:

- Anti-inflammatory Effects : Increased endocannabinoid levels can modulate inflammatory responses.

- Neuroprotective Properties : Enhanced endocannabinoid signaling may protect against neurodegenerative conditions.

In vitro studies have demonstrated that this compound exhibits significant FAAH inhibitory activity, with concentration-dependent effects observed in various cellular models .

Neuroprotective Effects

Research has indicated that this compound may possess neuroprotective properties, making it a candidate for treating neurological disorders. The compound's ability to modulate endocannabinoid signaling suggests potential applications in conditions such as:

- Anxiety and Depression : By enhancing endocannabinoid availability, it may alleviate symptoms associated with mood disorders.

- Neurodegenerative Diseases : Its protective effects on neuronal cells could be beneficial in diseases like Alzheimer's and Parkinson's.

Antitumor Activity

This compound has also been studied for its antitumor effects. Preliminary findings suggest that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle regulation. For instance, studies have shown that treatment with this compound can lead to significant reductions in tumor cell viability in various cancer cell lines .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Inhibition Studies : A study demonstrated that pre-incubation with this compound resulted in a marked increase in FAAH inhibition, highlighting its potential as a therapeutic agent in pain management .

- Antitumor Effects : In vitro experiments revealed that this compound significantly reduced the proliferation of cancer cells, suggesting its role as a potential anticancer agent .

- Neuroprotection : Research focused on the neuroprotective effects of this compound indicated that it could mitigate oxidative stress-induced neuronal damage, supporting its use in neurodegenerative disease models .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

N-benzyloctadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(27)26-23-24-20-17-16-18-21-24/h16-18,20-21H,2-15,19,22-23H2,1H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXODJGLAVBPVSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H43NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60277650 | |

| Record name | n-benzyloctadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5327-45-7 | |

| Record name | N-(Phenylmethyl)octadecanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5327-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 3333 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005327457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC3333 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3333 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-benzyloctadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.